molecular formula C31H33N3O2 B5759170 N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide

Katalognummer B5759170
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: NYCFSFNSQMSVHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide, also known as Bepotastine, is a non-sedating, selective histamine H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.

Wirkmechanismus

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide works by selectively blocking the histamine H1 receptor, which is responsible for mediating allergic responses in the body. By blocking this receptor, N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide prevents the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic reactions.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has been shown to have a good safety profile and minimal side effects. It is rapidly absorbed after oral administration and reaches peak plasma concentration within 1-2 hours. N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide is metabolized in the liver and excreted in the urine. It has a half-life of approximately 6-10 hours.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a highly selective histamine H1 receptor antagonist, which makes it useful for studying the role of histamine in allergic reactions. N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide is also non-sedating, which allows for the study of its effects on cognitive function and other physiological processes. However, one limitation of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide is that it is primarily used for the treatment of allergic rhinitis and urticaria, which limits its potential applications in other areas of research.

Zukünftige Richtungen

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide. One area of interest is the potential use of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide in the treatment of other allergic conditions such as asthma and atopic dermatitis. Another area of research is the development of novel formulations of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide for improved delivery and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide and its effects on other physiological processes.

Synthesemethoden

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide can be synthesized by reacting 4-ethoxybenzaldehyde with 6-methylquinoline-4-carboxylic acid in the presence of a catalyst such as palladium on carbon. The resulting product is then reacted with benzylpiperidine in the presence of a base such as sodium hydride to yield N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has been extensively studied for its therapeutic effects in allergic rhinitis and urticaria. It has been shown to be effective in reducing the symptoms of these conditions, including nasal congestion, sneezing, itching, and hives. N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has also been studied for its potential use in the treatment of other allergic conditions such as asthma and atopic dermatitis.

Eigenschaften

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O2/c1-3-36-26-12-10-24(11-13-26)30-20-28(27-19-22(2)9-14-29(27)33-30)31(35)32-25-15-17-34(18-16-25)21-23-7-5-4-6-8-23/h4-14,19-20,25H,3,15-18,21H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFSFNSQMSVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.